3-(Furan-2-carboxamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

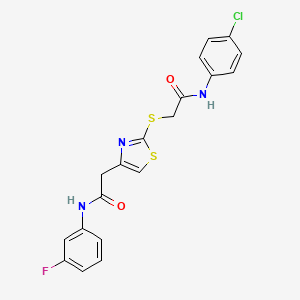

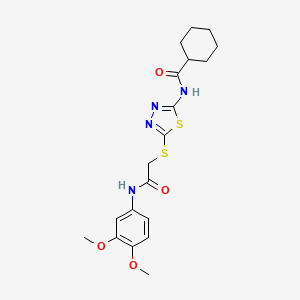

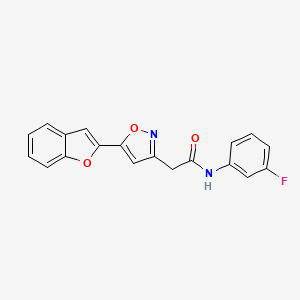

The compound “3-(Furan-2-carboxamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The term “carboxamido” refers to the presence of a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The “cyclohexyl” indicates a cyclohexane ring, which is a six-membered ring of carbon atoms, and “phenylcarbamate” suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to a carbamate group (an ester derived from carbamic acid).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The furan ring, cyclohexane ring, and phenyl ring would all contribute to the three-dimensionality of the molecule.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, which is an aromatic ring and thus relatively stable but can be reactive under certain conditions. The carboxamido group could also participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of different functional groups, and the overall charge distribution would all play a role .

Scientific Research Applications

Antimicrobial Activity and QSAR Studies

Furan derivatives have been synthesized and characterized for their antimicrobial activities. For instance, furan-3-carboxamides demonstrated significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and alga. QSAR studies helped establish correlations between the physicochemical parameters of these compounds and their biological activities, indicating their potential as antimicrobial agents (Zanatta et al., 2007).

Catalytic Synthesis and Bond Reorganization

Palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones forms multisubstituted furans. This process involves bond reorganization, including cleavage of the C-C triple bond and fragmentation of the carboxylate moiety, offering a versatile method for synthesizing furan derivatives with potential applications in drug synthesis and material science (Lu, Wu, & Yoshikai, 2014).

Chiral Complexes and Asymmetric Synthesis

Chiral (η6-p-cymene)ruthenium(II) complexes containing monodentate acylthiourea ligands have been developed, demonstrating efficient asymmetric transfer hydrogenation of ketones. This research highlights the importance of furan derivatives in facilitating asymmetric synthesis, which is crucial for producing chiral compounds used in various pharmaceutical applications (Sheeba et al., 2014).

Advanced Materials and Green Chemistry

The selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over spinel mixed metal oxide catalysts represents a significant advancement in the field of green chemistry. This process highlights the potential of furan derivatives in the development of biodegradable plastics and other materials, contributing to more sustainable manufacturing practices (Jain et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(furan-2-carbonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(16-10-5-11-23-16)19-14-8-4-9-15(12-14)24-18(22)20-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGYTFIWQRXVHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2571036.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2571043.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571044.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2571046.png)

![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2571048.png)

![N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571051.png)